molecular formula C7H11NS B115636 2-Propylthiophen-3-amine CAS No. 153576-31-9

2-Propylthiophen-3-amine

Cat. No. B115636
M. Wt: 141.24 g/mol
InChI Key: BOILNFHRONPDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylthiophen-3-amine is a chemical compound with the molecular formula C7H11NS. It is also known as 2-(propylthio)aniline or 2-(propylsulfanyl)aniline. This compound is a thioaniline derivative, which means it contains a sulfur atom attached to an aromatic ring. The compound is used in scientific research and has potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-propylthiophen-3-amine is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This may explain its ability to inhibit the growth of certain cancer cells and bacteria.

Biochemical And Physiological Effects

2-Propylthiophen-3-amine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activity. Additionally, the compound has been reported to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2-propylthiophen-3-amine in lab experiments include its relatively simple synthesis, its potential for use as a building block in the synthesis of other compounds, and its diverse range of potential biological activities. However, one limitation is that the compound may be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-propylthiophen-3-amine. One area of interest is the synthesis of new compounds based on the structure of 2-propylthiophen-3-amine, with potential applications in fields such as medicine and agriculture. Another area of interest is the investigation of the compound's mechanism of action, which could provide insights into its potential uses. Finally, further research is needed to determine the compound's safety and toxicity profile in order to facilitate its use in various applications.

Synthesis Methods

There are several methods for synthesizing 2-propylthiophen-3-amine. One common method involves the reaction of 2-nitroaniline with n-propyl mercaptan in the presence of a catalyst such as palladium on carbon. The nitro group is reduced to an amine group, and the mercaptan group is added to the aromatic ring to form the final product.

Scientific Research Applications

2-Propylthiophen-3-amine has been used in scientific research for various purposes. One of the main applications is in the field of organic synthesis. The compound can be used as a building block for the synthesis of other compounds with potential biological activity. It has been used in the synthesis of compounds with antitumor, antibacterial, and antifungal activity.

properties

CAS RN

153576-31-9

Product Name

2-Propylthiophen-3-amine

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-propylthiophen-3-amine

InChI

InChI=1S/C7H11NS/c1-2-3-7-6(8)4-5-9-7/h4-5H,2-3,8H2,1H3

InChI Key

BOILNFHRONPDKL-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CS1)N

Canonical SMILES

CCCC1=C(C=CS1)N

synonyms

3-Thiophenamine,2-propyl-(9CI)

Origin of Product

United States

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